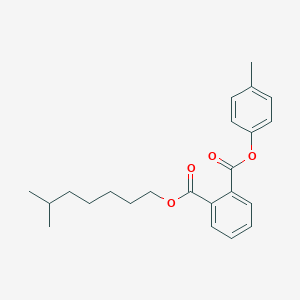
コレステリルクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
コレステリルクロリドは、3-クロロコレステロール-5-エンまたは3β-クロロコレステロール-5-エンとしても知られており、コレステロールから誘導された有機化合物です。これは有機塩素化合物であり、コレステリック液晶相を示す液晶を形成することで知られています。 コレステリルクロリドは、約94〜96℃の融点を持つ透明な液体または軟らかい結晶状の物質です .
2. 製法
合成経路と反応条件: コレステリルクロリドは、コレステロールの塩素化によって合成できます。この反応は、通常、塩化チオニル(SOCl₂)を塩素化剤として用います。 このプロセスは、コレステロール分子の3位での選択的塩素化を確保するために、制御された条件下で行われます .
工業的製法: 工業的には、コレステリルクロリドの製造は同様の合成経路に従いますが、より大規模に行われます。反応条件は、より高い収率と純度のために最適化されています。このプロセスには、大型反応器の使用と、目的の生成物を得るための温度と反応時間の精密な制御が含まれます。
科学的研究の応用
コレステリルクロリドは、次のような科学研究において幅広い用途を持っています。
化学: さまざまなコレステリル誘導体や液晶の合成のための前駆体として使用されます。
生物学: コレステロールとの類似性により、細胞膜の構造と機能の研究に使用されます。
医学: 薬物送達システムにおける潜在的な用途や、製剤における成分としての用途が調査されています。
作用機序
コレステリルクロリドは、主に細胞膜との相互作用によってその効果を発揮します。コレステロールの誘導体として、細胞膜の脂質二重層に組み込まれ、その流動性と安定性に影響を与えます。3位に塩素原子が存在することにより、化合物の他の膜成分との相互作用が変化し、膜特性の変化につながります。 これにより、シグナル伝達や膜タンパク質の機能を含むさまざまな細胞プロセスに影響を与える可能性があります .
6. 類似の化合物との比較
コレステリルクロリドは、3位に塩素原子が存在することから、コレステリル誘導体のなかでユニークな存在です。この構造的修飾により、他のコレステリル化合物と比較して、明確な化学的および物理的特性が与えられます。類似の化合物には、以下のようなものがあります。
コレステリルアセテート: 3位にアセテート基を持つコレステロールのエステル誘導体。
コレステリルオレアート: 3位にオレアート基を持つエステル誘導体。
コレステリルベンゾアート: 3位にベンゾアート基を持つエステル誘導体。
これらの化合物と比較して、コレステリルクロリドは、塩素原子の存在により、独特の反応性を示し、さまざまなコレステリル誘導体の合成における貴重な中間体となります .
生化学分析
Biochemical Properties
Cholesteryl chloride is involved in the process of lipid transfer, particularly in the context of lipoprotein metabolism . It interacts with Cholesteryl Ester Transfer Proteins (CETP), which regulate plasma cholesterol levels by transferring cholesteryl esters among lipoproteins .
Cellular Effects
Cholesteryl chloride, through its interaction with CETP, influences cell function by modulating cholesterol levels. Lipoprotein cholesterol levels, regulated by CETP, correlate with the risk factors for atherosclerotic cardiovascular disease (ASCVD) .
Molecular Mechanism
The molecular mechanism of cholesteryl chloride involves the conversion of cholesterol to cholesteryl chloride. Two chlorosulfite ester molecules are formed as intermediates in this process. The final product is cholesteryl chloride, and the side products are HCl and SO2 .
Dosage Effects in Animal Models
In animal models, the inhibition of CETP, which interacts with cholesteryl chloride, has been shown to be a promising strategy to achieve higher HDL levels .
Metabolic Pathways
Cholesteryl chloride is involved in the lipid transfer process, particularly in the context of lipoprotein metabolism . CETP, which interacts with cholesteryl chloride, plays a key role in reverse cholesterol transport (RCT) by mediating the transfer of cholesteryl esters and triglycerides between high-density lipoproteins (HDLs) and apolipoprotein B-100 (apoB-100) containing lipoproteins in plasma .
Transport and Distribution
Cholesteryl chloride is transported and distributed within cells and tissues through its interaction with CETP . CETP mediates the transfer of cholesteryl esters among lipoproteins, thus playing a key role in the distribution of cholesteryl chloride .
準備方法
Synthetic Routes and Reaction Conditions: Cholesteryl chloride can be synthesized through the chlorination of cholesterol. The reaction typically involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. The process is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the cholesterol molecule .
Industrial Production Methods: In industrial settings, the production of cholesteryl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product.
化学反応の分析
反応の種類: コレステリルクロリドは、次のようなさまざまな化学反応を起こします。
置換反応: コレステリルクロリドの塩素原子は、他の求核剤によって置換され、さまざまな誘導体の形成につながります。
酸化反応: コレステリルクロリドは、コレステリルエステルや他の酸化誘導体を形成するために酸化されます。
還元反応: コレステリルクロリドの還元は、コレステロールや他の還元誘導体の形成につながります。
一般的な試薬と条件:
置換反応: 一般的な試薬には、アミン、アルコール、チオールなどの求核剤が含まれます。これらの反応は、通常、塩基の存在下で行われます。
酸化反応: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの酸化剤は、酸性または塩基性条件下で使用されます。
還元反応: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤は、無水条件下で使用されます。
主要な生成物:
置換反応: 使用された求核剤に応じて、さまざまなコレステリル誘導体。
酸化反応: コレステリルエステルや他の酸化生成物。
還元反応: コレステロールや他の還元誘導体。
類似化合物との比較
Cholesteryl chloride is unique among cholesteryl derivatives due to the presence of the chlorine atom at the 3-position. This structural modification imparts distinct chemical and physical properties compared to other cholesteryl compounds. Some similar compounds include:
Cholesteryl acetate: An ester derivative of cholesterol with an acetate group at the 3-position.
Cholesteryl oleate: An ester derivative with an oleate group at the 3-position.
Cholesteryl benzoate: An ester derivative with a benzoate group at the 3-position.
Compared to these compounds, cholesteryl chloride exhibits unique reactivity due to the presence of the chlorine atom, making it a valuable intermediate in the synthesis of various cholesteryl derivatives .
特性
CAS番号 |
910-31-6 |
|---|---|
分子式 |
C27H45Cl |
分子量 |
405.1 g/mol |
IUPAC名 |
(10R,13R)-3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H45Cl/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19?,21?,22?,23?,24?,25?,26-,27+/m0/s1 |
InChIキー |
OTVRYZXVVMZHHW-WEWVNJLASA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Cl)C)C |
異性体SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)Cl)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Cl)C)C |
Key on ui other cas no. |
910-31-6 |
物理的記述 |
Off-white powder; [Acros Organics MSDS] |
同義語 |
3-chlorocholest-5-ene 3beta-chlorocholest-5-ene cholesteryl beta-chloride cholesteryl chloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















